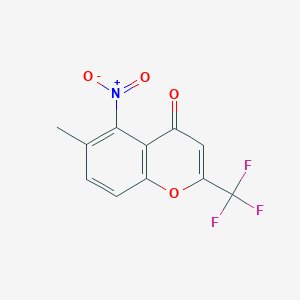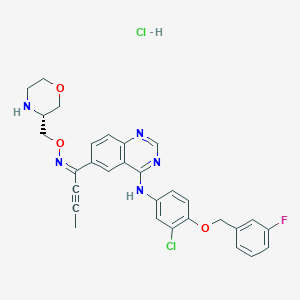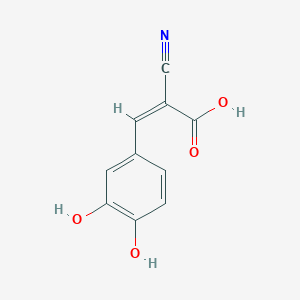
Pseudoginsenoside Rh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoginsenoside Rh2 is a derivative of ginsenoside Rh2, a compound found in ginseng. It is known for its potential therapeutic effects, particularly in cancer treatment. This compound has been studied for its ability to induce apoptosis and autophagy in cancer cells, making it a promising candidate for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pseudoginsenoside Rh2 involves several steps, including acetylation and hydrolysis. One method involves the acetylation of ginsenoside Rh2, followed by hydrolysis to yield this compound . The reaction conditions typically include the use of acetic anhydride and a base such as pyridine, followed by hydrolysis with an acid like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound can be achieved through both chemical and biological methods. Chemical methods often involve the use of organic solvents and catalysts to facilitate the reactions. Biological methods may include the use of enzymes or microbial fermentation to produce the compound .
Chemical Reactions Analysis
Types of Reactions
Pseudoginsenoside Rh2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups on the molecule, leading to different derivatives with potentially enhanced biological activities .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified sugar chains or aglycone structures. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic effects .
Scientific Research Applications
Pseudoginsenoside Rh2 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the chemical properties and reactions of ginsenosides.
Biology: Research has shown that this compound can modulate immune responses and induce autophagy in cells.
Mechanism of Action
Pseudoginsenoside Rh2 exerts its effects through several molecular pathways. It induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins like BAX while decreasing the expression of anti-apoptotic proteins like Bcl-2 . Additionally, it induces autophagy by activating the AMPK pathway and inhibiting the PI3K/Akt/mTOR pathway . These actions lead to the accumulation of autophagosomes and autolysosomes, promoting cell death in cancer cells .
Comparison with Similar Compounds
Pseudoginsenoside Rh2 is similar to other ginsenosides such as ginsenoside Rh2, (24R)-pseudo-ginsenoside HQ, and (24S)-pseudo-ginsenoside HQ. this compound is unique in its ability to induce both apoptosis and autophagy in cancer cells . This dual action makes it a particularly promising compound for anti-cancer therapies.
List of Similar Compounds
- Ginsenoside Rh2
- (24R)-pseudo-ginsenoside HQ
- (24S)-pseudo-ginsenoside HQ
This compound stands out due to its potent anti-cancer properties and its ability to modulate multiple cellular pathways, making it a valuable compound for further research and development in the field of medicine .
Properties
Molecular Formula |
C36H62O8 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
2-[[12-hydroxy-17-(6-hydroxy-6-methylhept-2-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3 |
InChI Key |
YCDZBVXSGVWFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B10818736.png)
![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid](/img/structure/B10818744.png)
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10818749.png)

![(4R)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10818768.png)
![6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid;methane](/img/structure/B10818774.png)

![1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone](/img/structure/B10818798.png)

![1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B10818810.png)
![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B10818824.png)
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B10818828.png)
![n-[6-(Thiophen-3-yl)-1h-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818855.png)
![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)
